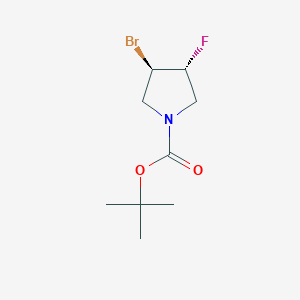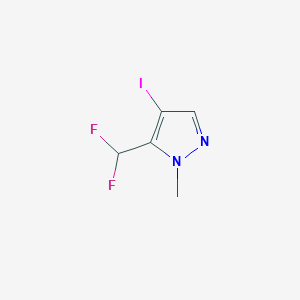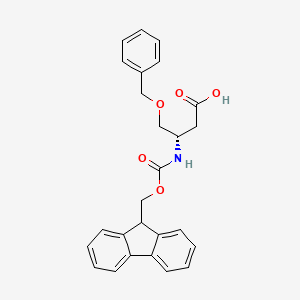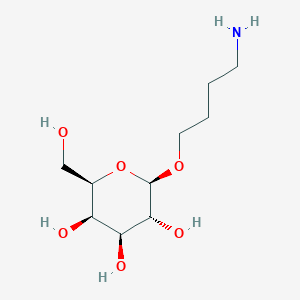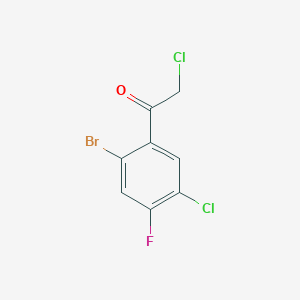
2-amino-N-(3,4,5-trimethoxyphenyl)benzamide
Übersicht
Beschreibung
“2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” is a chemical compound with the molecular formula C16H18N2O4 . It has a molecular weight of 302.33 g/mol .
Molecular Structure Analysis
The molecular structure of “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” consists of a benzamide core with an amino group at the 2-position and a trimethoxyphenyl group attached to the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The TMP group in 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide has shown significant potential in anticancer research. It has been found to inhibit various cancer-related proteins and enzymes effectively. For instance, it can inhibit tubulin polymerization, which is crucial in cell division, making it a target for cancer therapy . Additionally, it has shown inhibitory effects on heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), both of which are involved in cancer cell survival .
Antimicrobial Properties
This compound has also been explored for its antimicrobial properties. It has shown activity against a range of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Its ability to disrupt bacterial cell processes makes it a candidate for developing new antibiotics.
Antifungal Applications
The antifungal potential of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide is notable, with studies indicating its effectiveness against various fungal pathogens . This could lead to the development of new antifungal treatments, especially for drug-resistant strains.
Antiviral Uses
Research has indicated that compounds with the TMP group can be effective against viruses, including HIV, hepatitis C, and influenza . This opens up possibilities for the compound to be used in antiviral drug development, potentially offering new ways to combat viral infections.
Anti-Parasitic Effects
The TMP-bearing compounds have shown efficacy against parasites such as Leishmania, Malaria, and Trypanosoma . This suggests that 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide could be used in the treatment and prevention of parasitic diseases.
Neuroprotective Potential
There is evidence to suggest that the TMP group has neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s . Its role in modulating brain chemistry could lead to new therapies for cognitive disorders.
Anti-Inflammatory Activity
The anti-inflammatory activity of the TMP group makes 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide a candidate for developing new anti-inflammatory drugs . This could be particularly useful for chronic inflammatory conditions.
Antidepressant and Anti-Migraine
Lastly, the compound has shown promise in the treatment of depression and migraines . Its impact on neurotransmitters could lead to new approaches in managing these conditions.
Zukünftige Richtungen
The future directions for “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” could involve further studies on its bioactivity effects. Compounds containing the TMP group have shown potential in various biomedical applications, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties . Therefore, “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” might also have potential in these areas.
Eigenschaften
IUPAC Name |
2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(19)11-6-4-5-7-12(11)17/h4-9H,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDOTKADSTOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651192 | |
| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | |
CAS RN |
20878-51-7 | |
| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











